molecular formula C9H9N3 B3351214 2,3-Dimethylpyrido[3,4-b]pyrazine CAS No. 34154-05-7

2,3-Dimethylpyrido[3,4-b]pyrazine

Cat. No.: B3351214
CAS No.: 34154-05-7
M. Wt: 159.19 g/mol
InChI Key: QUDXEIXJEGFEKM-UHFFFAOYSA-N
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Description

2,3-Dimethylpyrido[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound that features a pyridine ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylpyrido[3,4-b]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-diketone with o-diamine in the presence of a catalyst. For example, a solution of 1,2-diketone and o-diamine can be stirred in water at room temperature with a catalyst such as 1-methyl-3-(3-trimethoxysilylpropyl)imidazolium hydrogen sulfate immobilized on cellulose . Another method involves the use of caesium carbonate in 5,5-dimethyl-1,3-cyclohexadiene at elevated temperatures under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes can be adapted for industrial purposes, with considerations for optimizing reaction conditions, catalyst recovery, and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylpyrido[3,4-b]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the heterocyclic rings.

Scientific Research Applications

2,3-Dimethylpyrido[3,4-b]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dimethylpyrido[3,4-b]pyrazine and its derivatives often involves interaction with biological macromolecules. For instance, some derivatives inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethylpyrido[3,4-b]pyrazine is unique due to its specific substitution pattern and the resulting electronic properties. This makes it particularly useful in the development of materials with tailored electronic characteristics and in medicinal chemistry for designing molecules with specific biological activities.

Properties

IUPAC Name

2,3-dimethylpyrido[3,4-b]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-6-7(2)12-9-5-10-4-3-8(9)11-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDXEIXJEGFEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=NC=CC2=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325921
Record name 2,3-dimethylpyrido[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34154-05-7
Record name NSC521765
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521765
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dimethylpyrido[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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